
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)benzamide
描述
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a morpholine ring and a chloromethylphenyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 3-chloro-4-methylaniline under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the intermediate product with morpholine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmacological agent due to its structural similarity to other bioactive benzamides.
Industry:
- Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the morpholine ring and the chloro group may influence its binding affinity and specificity.
相似化合物的比较
N-(3-chloro-4-methylphenyl)benzamide: Lacks the morpholine ring, which may affect its biological activity.
N-(4-methylphenyl)-4-(morpholin-4-yl)benzamide: Lacks the chloro group, potentially altering its reactivity and interactions.
Uniqueness:
- The combination of the morpholine ring and the chloro group in N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)benzamide may confer unique chemical and biological properties, making it distinct from other benzamides.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-5-15(12-17(13)19)20-18(22)14-3-6-16(7-4-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXNMRZNGHNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


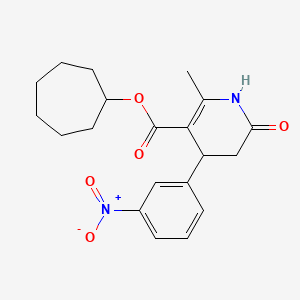
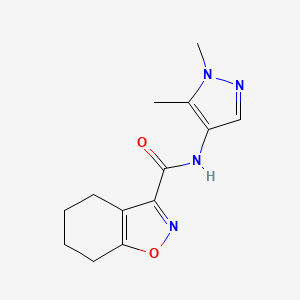
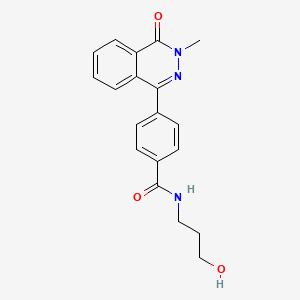
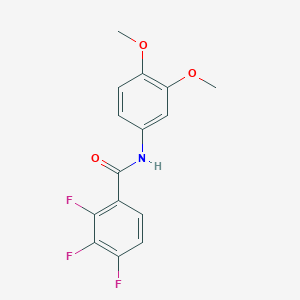
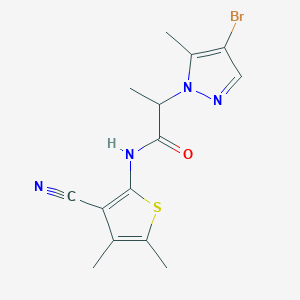
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4582124.png)
![4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B4582128.png)
![2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B4582133.png)
![3-[(2-Ethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B4582139.png)
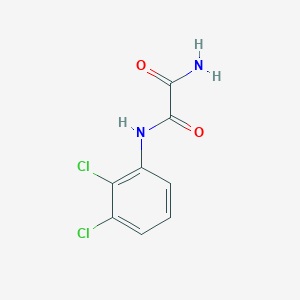
![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)
